スティグマステロール

概要

説明

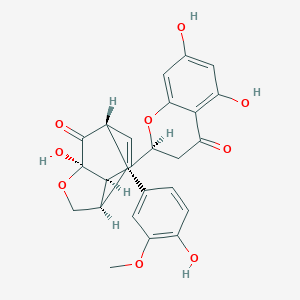

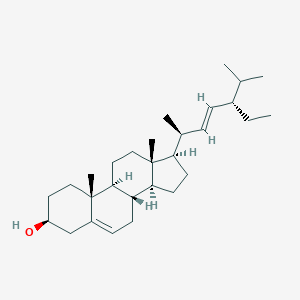

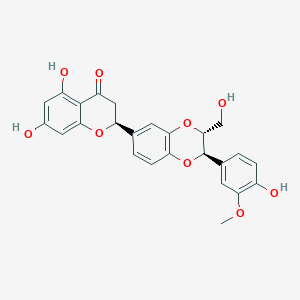

スティグマステロールは、テトラシクリックトリテルペン類に属する不飽和フィトステロールです。 多くの植物から得られる植物性脂肪または油など、さまざまな天然源に存在する最も一般的な植物ステロールの1つです 。 スティグマステロールは、植物の細胞膜の構造と生理機能を維持する上で重要な役割を果たしています 。 抗がん、抗変形性関節症、抗炎症、抗糖尿病、免疫調節、抗寄生虫、抗真菌、抗菌、抗酸化、神経保護作用など、さまざまな生物学的活性について調べられています .

科学的研究の応用

Stigmasterol has a wide range of scientific research applications:

作用機序

スティグマステロールは、さまざまな分子標的および経路を通じてその効果を発揮します。 Akt/mTORシグナル伝達経路を阻害することにより、がん細胞におけるアポトーシスとオートファジーを誘導することが示されています 。 さらに、PI3K/Aktシグナル伝達経路とミトコンドリア反応性酸素種の生成を調節し、抗がん作用に寄与しています 。 スティグマステロールは、グルココルチコイド受容体とも相互作用し、抗炎症作用に寄与しています .

類似化合物の比較

スティグマステロールは、β-シトステロール、エルゴステロール、フコステロールなどの他のフィトステロールに似ています 。 サイドチェーンにトランス配向の二重結合が存在することなど、構造的特徴が独特です 。 この構造上の違いは、その独自の生物学的活性と治療的可能性に寄与しています。

類似化合物のリスト

- β-シトステロール

- エルゴステロール

- フコステロール

生化学分析

Biochemical Properties

Stigmasterol has been examined for its various biological activities on different metabolic disorders . The findings indicate potent pharmacological effects such as anticancer, anti-osteoarthritis, anti-inflammatory, anti-diabetic, immunomodulatory, antiparasitic, antifungal, antibacterial, antioxidant, and neuroprotective properties .

Cellular Effects

Stigmasterol has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been demonstrated to have anti-inflammatory properties, with molecular docking analysis showing the underlying mechanism of action .

Molecular Mechanism

Stigmasterol exerts its effects at the molecular level through various mechanisms. For example, it has been shown to greatly reduce the transcriptional level of TNF-α and the protein levels of a series of downstream effectors of VEGFR-2 signaling .

Temporal Effects in Laboratory Settings

Stigmasterol has been quantified in leaves, flowers, stems, seeds, and roots of the Hygrophila schulli plant using a high-performance thin-layer chromatography‒densitometric method . This method has been found to be simple, rapid, sensitive, precise, accurate, robust, and specific .

Dosage Effects in Animal Models

While specific dosage effects of Stigmasterol in animal models are not mentioned in the available literature, its various pharmacological effects have been examined via in vitro and in vivo assays .

準備方法

合成経路と反応条件

スティグマステロールは、さまざまな抽出技術を使用して植物源から単離できます。 一般的な方法の1つには、植物のさまざまな部位におけるスティグマステロールの定量化のための高速薄層クロマトグラフィー(HPTLC)の使用が含まれます 。 抽出プロセスには、通常、60 ± 2 °Cで1時間、還流条件下で溶媒としてクロロホルムを使用することが含まれます .

工業生産方法

スティグマステロールの工業生産には、大豆油などの植物油からの抽出がしばしば含まれます。 このプロセスには、ジエチルエーテルとアセトンを使用した溶媒結晶化によりステロール混合物を分離することが含まれます 。 超臨界流体抽出は、その効率性から新たな技術としても注目されています .

化学反応の分析

反応の種類

スティグマステロールは、酸化、還元、置換、付加反応など、さまざまな化学反応を起こします .

一般的な試薬と条件

酸化: スティグマステロールは、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化することができます。

還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができます。

置換: 置換反応には、多くの場合、ハロゲンまたはその他の求電子剤の使用が含まれます。

付加: 付加反応は、臭素または塩化水素などの試薬を使用して行うことができます。

生成される主な生成物

これらの反応から生成される主な生成物には、スティグマステロールアセテート、エポキシスティグマスト-22-エン-3β-オール、スティグマスタン-3β,5,6,22,23-ペンタオールなどのスティグマステロール誘導体が含まれます .

科学研究への応用

スティグマステロールは、幅広い科学研究への応用を有しています。

類似化合物との比較

Stigmasterol is similar to other phytosterols such as β-sitosterol, ergosterol, and fucosterol . it is unique in its structural features, including the presence of a trans-oriented double bond in the side chain . This structural difference contributes to its distinct biological activities and therapeutic potential.

List of Similar Compounds

- β-Sitosterol

- Ergosterol

- Fucosterol

特性

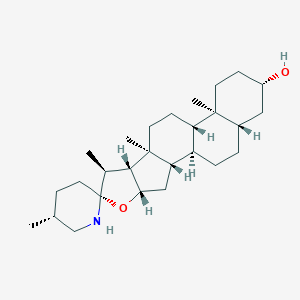

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCXVJBMSMIARIN-PHZDYDNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801015733 | |

| Record name | Stigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Very soluble in benzene, ethyl ether, ethanol, Soluble in the usual organic solvents | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

83-48-7 | |

| Record name | Stigmasterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stigmasterol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stigmasterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801015733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Stigmasta-5,22-dien-3-β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STIGMASTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99WUK5D0Y8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

170 °C | |

| Record name | STIGMASTEROL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7683 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Stigmasterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000937 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does stigmasterol exert its antidepressant-like effects?

A1: Research suggests that stigmasterol's antidepressant-like effect is primarily mediated by the glutamatergic system. [] Specifically, it shows an affinity for NMDA receptors, as demonstrated by molecular docking studies. [] Additionally, its effects can be reversed by NMDA agonists, further supporting the involvement of the glutamatergic system. []

Q2: What is the role of stigmasterol in alleviating neuropathic pain?

A2: Stigmasterol has been shown to regulate microglial polarization, shifting the balance from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype. [] This regulation occurs via the TLR4/NF-κB pathway, leading to decreased production of pro-inflammatory cytokines like IL-1β and increased expression of anti-inflammatory markers like IL-10 and CD206. []

Q3: How does stigmasterol affect fibroblast-like synoviocytes in Rheumatoid Arthritis?

A3: Stigmasterol has been shown to inhibit the proliferation and promote apoptosis of fibroblast-like synoviocytes (FLS), cells implicated in the pathogenesis of Rheumatoid Arthritis. [] This effect is mediated by the suppression of the PI3K/AKT signaling pathway, leading to downregulation of cell cycle proteins like Cyclin D1 and CDK4. []

Q4: What is the role of stigmasterol in plant defense mechanisms against fungal infections?

A4: When oil palms are infected by the fungus Ganoderma boninense, they produce stigmasterol as part of their defense mechanism. [] This makes stigmasterol a potential biomarker for detecting Ganoderma infection in oil palms.

Q5: What is the molecular formula and weight of stigmasterol?

A5: Stigmasterol's molecular formula is C29H48O, and its molecular weight is 412.69 g/mol.

Q6: What spectroscopic data are available for identifying stigmasterol?

A6: Stigmasterol can be characterized using various spectroscopic techniques including Infrared Spectroscopy (IR), 1H Nuclear Magnetic Resonance (1H NMR), 13C NMR, 2D NMR, Gas Chromatography-Mass Spectrometry (GC-MS), and Ultraviolet-Visible Spectroscopy (UV-Vis). [, , , , ]

Q7: Are there any strategies for improving stigmasterol's formulation and bioavailability?

A7: Research indicates that incorporating stigmasterol into acylglycerols can potentially enhance its thermostability and make it suitable for applications in food or pharmaceutical liposomes. [] Further investigations into different formulation strategies, like encapsulation techniques or the use of specific carriers, are crucial to optimize its delivery and bioavailability.

Q8: What analytical techniques are commonly employed for the quantification of stigmasterol?

A8: Several techniques are used to quantify stigmasterol, including:

Q9: Is stigmasterol biodegradable?

A9: While specific studies on stigmasterol biodegradation are limited in the provided research, its structural similarity to other plant sterols suggests a potential for biodegradation. [] Investigating the biodegradability of stigmasterol and its potential metabolites is important to understand its environmental fate and impact.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(4-hydroxyphenyl)-N-sulfooxyethanimidothioate](/img/structure/B192387.png)